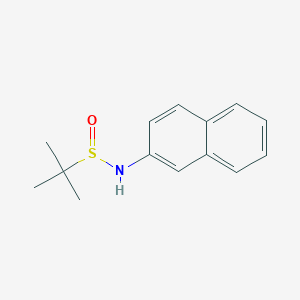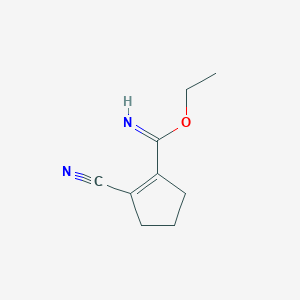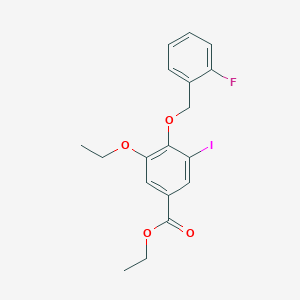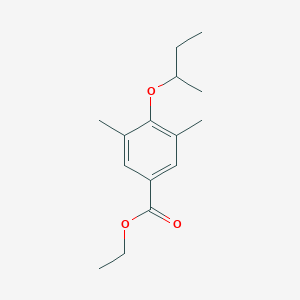
Ethyl 4-(sec-butoxy)-3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a sec-butoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can be achieved through several methods. One common approach involves the esterification of 4-(sec-butoxy)-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether. In this case, the sec-butoxy group can be introduced through the reaction of a suitable alkyl halide with a sec-butyl alcohol in the presence of a strong base like sodium hydride or potassium hydride .
Industrial Production Methods
Industrial production of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can be compared with other benzoate derivatives, such as:
Methyl 4-(sec-butoxy)-3,5-dimethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(tert-butoxy)-3,5-dimethylbenzoate: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.
This compound: Similar structure but with different substituents on the aromatic ring.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
ethyl 4-butan-2-yloxy-3,5-dimethylbenzoate |
InChI |
InChI=1S/C15H22O3/c1-6-12(5)18-14-10(3)8-13(9-11(14)4)15(16)17-7-2/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
HJHKPBGFYBLHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)
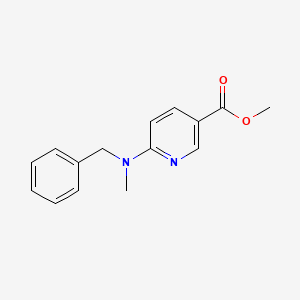
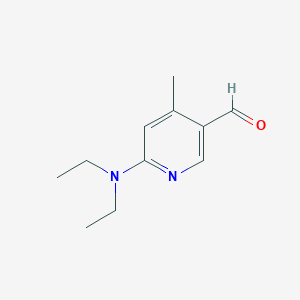
![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
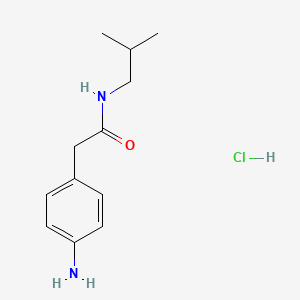
![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
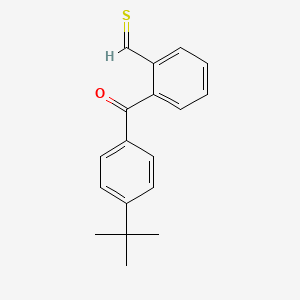
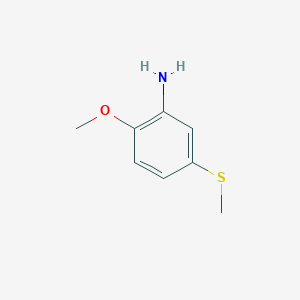
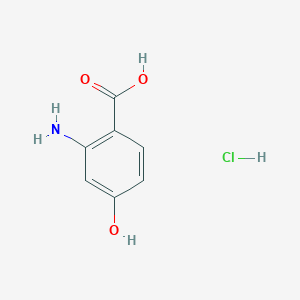
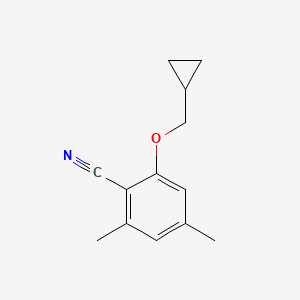
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
